1H-Imidazo[4,5-c]pyridin-4-ol
CAS No.: 3243-24-1
Cat. No.: VC2405918
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.
![1H-Imidazo[4,5-c]pyridin-4-ol - 3243-24-1](/images/structure/VC2405918.png)
Specification
CAS No. | 3243-24-1 |
---|---|
Molecular Formula | C6H5N3O |
Molecular Weight | 135.12 g/mol |
IUPAC Name | 1,5-dihydroimidazo[4,5-c]pyridin-4-one |
Standard InChI | InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H,(H,7,10)(H,8,9) |
Standard InChI Key | ITFPSSOGLQUVLD-UHFFFAOYSA-N |
SMILES | C1=CNC(=O)C2=C1NC=N2 |
Canonical SMILES | C1=CNC(=O)C2=C1NC=N2 |
Introduction
Physical and Chemical Properties
1H-Imidazo[4,5-c]pyridin-4-ol exhibits distinctive physical and chemical properties that influence its behavior in various environments and reactions. Understanding these properties is essential for researchers working with this compound in laboratory settings and for evaluating its potential applications.
Basic Physical Properties
The physical properties of 1H-Imidazo[4,5-c]pyridin-4-ol are summarized in the following table:
Property | Value | Method |
---|---|---|
Molecular Weight | 135.12300 g/mol | Computed |
Density | 1.443 g/cm³ | Predicted |
Melting Point | 320°C | Experimental |
Boiling Point | 648.6°C at 760 mmHg | Predicted |
Flash Point | 346.1°C | Predicted |
These physical properties indicate that 1H-Imidazo[4,5-c]pyridin-4-ol is a thermally stable compound with a high boiling point and melting point, suggesting strong intermolecular forces within its crystal structure .
Chemical Properties and Reactivity
The chemical reactivity of 1H-Imidazo[4,5-c]pyridin-4-ol is influenced by its heterocyclic structure, which contains multiple nitrogen atoms and a hydroxyl group. The compound has a predicted pKa value of 10.67±0.20, indicating its weak acidic character due to the hydroxyl group at the 4-position . This property may influence its interactions with biological systems and its potential pharmaceutical applications.
The imidazole ring in the compound provides basic sites for potential reactions, while the pyridine nitrogen contributes to the molecule's ability to participate in hydrogen bonding and metal coordination. These structural features make 1H-Imidazo[4,5-c]pyridin-4-ol a versatile building block for chemical synthesis and modifications aimed at developing compounds with enhanced biological activities .
Structural Characteristics
Molecular Structure
1H-Imidazo[4,5-c]pyridin-4-ol features a bicyclic structure consisting of fused imidazole and pyridine rings. The molecule contains three nitrogen atoms: one in the pyridine ring and two in the imidazole ring. The hydroxyl group is positioned at the 4-position of the pyridine ring, which can exist in tautomeric equilibrium with its keto form, 1,5-dihydroimidazo[4,5-c]pyridin-4-one .
The structural representation can be described using various chemical notations:
Synthesis Methods
General Synthetic Approaches
One approach for synthesizing imidazopyridine derivatives involves the reaction of diaminopyridines with carboxylic acid derivatives or aldehydes. For example, 2-substituted-1H-imidazo[4,5-c]pyridine derivatives have been synthesized by the reaction of 3,4-diaminopyridine with substituted aryl aldehydes in the presence of zinc triflate as a catalyst in methanol under reflux conditions .
This synthetic route offers several advantages, including:
-
Simple reaction conditions
-
Good yields (typically 44-67%)
-
Versatility in incorporating various substituents
-
Relatively mild reaction temperature (refluxing methanol)
-
Environmentally friendly approach compared to methods using toxic reagents like POCl3
Catalytic Methods
Zinc triflate has been identified as an effective catalyst for the synthesis of imidazopyridine derivatives. In a reported methodology, the reaction could be completed under simple conditions using 30 mol% zinc triflate in refluxing methanol, delivering the desired products in good yields and often in analytically pure form .
The general procedure involves:
-
Mixing 3,4-diaminopyridine (1 mmol), aldehyde (1.2 mmol), and Zn(OTf)2 (30 mol%) in methanol (10 ml)
-
Stirring the mixture at reflux for approximately 12 hours
-
Monitoring the reaction progress by TLC
-
After completion, cooling the reaction mixture to room temperature and concentrating under vacuum
-
Diluting the crude material with water and stirring for 15 minutes
-
Collecting the product by filtration, washing with water, and drying
While this method specifically describes the synthesis of 2-substituted derivatives, similar approaches could potentially be adapted for the synthesis of 1H-Imidazo[4,5-c]pyridin-4-ol with appropriate modifications to the starting materials and reaction conditions.
Preparation of Stock Solutions
The preparation of accurate stock solutions is crucial for experimental work involving 1H-Imidazo[4,5-c]pyridin-4-ol. The following table provides guidance for preparing stock solutions at various concentrations:
Concentration | Volume required for different amounts |
---|---|
1 mg | |
1 mM | 7.4008 mL |
5 mM | 1.4802 mL |
10 mM | 0.7401 mL |
This table allows researchers to calculate the appropriate volume of solvent needed to achieve the desired concentration of 1H-Imidazo[4,5-c]pyridin-4-ol for experimental protocols .
When preparing stock solutions, it is recommended to:
-
Select an appropriate solvent based on the compound's solubility and compatibility with the intended application
-
Ensure complete dissolution using gentle heating and sonication if necessary
-
Store the solution in separate packages to avoid degradation from repeated freezing and thawing
-
Use the solutions within the recommended storage periods based on temperature
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume